molecular formula C215H326N62O67S6 B1591305 Anthopleurin-A CAS No. 60880-63-9

Anthopleurin-A

Cat. No. B1591305
CAS RN: 60880-63-9
M. Wt: 5044 g/mol
InChI Key: DCHLNFQWPLNLQG-OWIWTKNASA-N
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Description

Anthopleurin-A (AP-A) is a toxin isolated from the sea anemone, Anthopleura xanthogrammica . It is used to study the gating mechanisms of sodium channels . AP-A has been found to have inotropic but no chronotropic effects on mammalian heart preparation .


Synthesis Analysis

The synthesis of Anthopleurin-A has been studied, with the sea anemone polypeptide showing enhanced myocardial contractility at nanomolar concentrations .


Molecular Structure Analysis

The three-dimensional structure of AP-A in aqueous solution has been determined from 1H NMR data . AP-A adopts a compact structure consisting of four short strands of antiparallel beta-sheet connected by three loops . The final set of 20 structures had mean pairwise rms differences over the whole molecule of 2.04 A for the backbone heavy atoms (N, C alpha, and C) and 2.59 A for all heavy atoms .


Chemical Reactions Analysis

Selective proteolysis of AP-A by trypsin introduces a single break in the polypeptide backbone on the C-terminal side of Argl4 . The resulting derivative is devoid of any cardiostimulant activity . The structural changes which accompany this loss of activity have been examined by one- and two-dimensional 'H-NMR spectroscopy .


Physical And Chemical Properties Analysis

Anthopleurins are water-soluble proteins . They are built of four short strands of antiparallel beta-sheets, and contain three disulfide bridges . The molecular weight of Anthopleurin-A is 5138 Dalton .

Scientific Research Applications

Cardiac Function and Myocardial Hypertrophy

Anthopleurin-Q, a variant of Anthopleurin-A, has been found to influence myocardial hypertrophy in rats and modify the physiological properties of isolated atria in guinea pigs. Low doses of Anthopleurin-Q reduced morphological changes of myocardial hypertrophy, while higher doses caused mild hydropic degeneration in cardiomyocytes. It also affected contractility, automaticity, and the functional refractory period in isolated left atria of guinea pigs (Zhou et al., 2002).

Inotropic Effects and Sodium Channel Interaction

Anthopleurin-A enhances myocardial contractility without affecting automaticity at nanomolar concentrations. It offers a higher therapeutic index compared to digitalis glycosides and may provide a molecular model for designing new inotropic drugs that act on the myocardial sodium channel (Pennington et al., 2009). Additionally, research has shown that Anthopleurin B binds to voltage-sensitive sodium channels, affecting channel inactivation. This highlights the electrostatic nature of the Na(V) site 3 and its interactions with Anthopleurin B (Seibert et al., 2004).

Calcium Dynamics in Astrocytes

Anthopleurin-Q induces an elevation in intracellular calcium concentration in cultured rat cortical astrocytes. This effect is mediated by activating the reverse mode of the Na+/Ca2+ exchanger, suggesting a potential use of Anthopleurin-Q in developing experimental models of seizures (Wang Wei, 2006).

Gene Therapy Applications

A study explored the fusion of Anthopleurin-B onto the AAV2 capsid, demonstrating increased specificity of cardiomyocyte attachment in gene therapy applications. This approach aims to limit off-target effects and increase the specificity of gene transfer to cardiac myocytes (Finet et al., 2018).

Future Directions

The model created by the neurotoxin Anthopleurin-A faithfully reproduces the molecular changes associated with clinical mutations of the Na channel in patients with LQT3 . This experimental surrogate model of LQT3 anticipated the first description of the clinical LQT3 by 7 years . This suggests that Anthopleurin-A could be used in future research to better understand and potentially treat conditions like LQT3 .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3R)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C215H326N62O67S6/c1-19-106(14)171(207(337)232-81-161(294)239-130(63-111-44-48-117(287)49-45-111)188(318)264-150(96-349)202(332)267-147(93-346)198(328)243-123(37-24-26-52-216)177(307)235-85-168(303)304)271-212(342)174(110(18)286)273-206(336)153-41-30-56-275(153)165(298)83-233-178(308)133(67-115-76-223-98-236-115)246-175(305)107(15)238-183(313)125(38-25-27-53-217)244-199(329)146(92-345)265-192(322)136(70-157(220)290)251-191(321)134(68-116-77-224-99-237-116)250-189(319)131(65-113-74-226-121-35-22-20-33-119(113)121)240-159(292)79-229-181(311)141(87-279)260-205(335)155-43-32-58-277(155)214(344)151(97-350)242-162(295)80-230-182(312)142(88-280)259-204(334)154-42-31-57-276(154)213(343)139(64-112-46-50-118(288)51-47-112)256-185(315)126(59-100(2)3)247-190(320)132(66-114-75-227-122-36-23-21-34-120(114)122)249-184(314)128(61-102(6)7)254-210(340)172(108(16)284)269-163(296)82-231-180(310)140(86-278)257-186(316)129(62-103(8)9)255-211(341)173(109(17)285)272-194(324)135(69-156(219)289)241-160(293)78-228-176(306)124(39-28-54-225-215(221)222)245-209(339)170(105(12)13)270-197(327)145(91-283)261-203(333)152-40-29-55-274(152)164(297)84-234-179(309)137(71-166(299)300)252-195(325)143(89-281)258-193(323)138(72-167(301)302)253-201(331)148(94-347)263-187(317)127(60-101(4)5)248-200(330)149(95-348)266-196(326)144(90-282)262-208(338)169(104(10)11)268-158(291)73-218/h20-23,33-36,44-51,74-77,98-110,123-155,169-174,226-227,278-288,345-350H,19,24-32,37-43,52-73,78-97,216-218H2,1-18H3,(H2,219,289)(H2,220,290)(H,223,236)(H,224,237)(H,228,306)(H,229,311)(H,230,312)(H,231,310)(H,232,337)(H,233,308)(H,234,309)(H,235,307)(H,238,313)(H,239,294)(H,240,292)(H,241,293)(H,242,295)(H,243,328)(H,244,329)(H,245,339)(H,246,305)(H,247,320)(H,248,330)(H,249,314)(H,250,319)(H,251,321)(H,252,325)(H,253,331)(H,254,340)(H,255,341)(H,256,315)(H,257,316)(H,258,323)(H,259,334)(H,260,335)(H,261,333)(H,262,338)(H,263,317)(H,264,318)(H,265,322)(H,266,326)(H,267,332)(H,268,291)(H,269,296)(H,270,327)(H,271,342)(H,272,324)(H,273,336)(H,299,300)(H,301,302)(H,303,304)(H4,221,222,225)/t106-,107-,108+,109+,110+,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,169-,170-,171-,172-,173-,174-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHLNFQWPLNLQG-OWIWTKNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C215H326N62O67S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209725
Record name Anthopleurin-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

5044 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthopleurin-A

CAS RN

60880-63-9
Record name Anthopleurin-A
Source ChemIDplus
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Record name Anthopleurin-A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60880-63-9
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Citations

For This Compound
900
Citations
M Tanaka, M Haniu, KT Yasunobu, TR Norton - Biochemistry, 1977 - ACS Publications
A highly potent heart stimulant, anthopleurin A, from Anthopleura xanthogrammica was shown to exist as a single polypeptide chain consisting of 49 amino acid residues. The sequence …
Number of citations: 117 pubs.acs.org
PK Pallaghy, MJ Scanlon, SA Monks, RS Norton - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received December 22, 1994® abstract: The three-dimensional structure in aqueous solution of the 49-residuepolypeptide anthopleurin-A (AP-A), from the sea …
Number of citations: 69 pubs.acs.org
SA Monks, PK Pallaghy, MJ Scanlon, RS Norton - Structure, 1995 - cell.com
… The polypeptides anthopleurin-A (AP-A) and anthopleurin-B (AP-B), from the sea anemone … Three dimensional structure in solution of the polypeptide cardiac stimulant anthopleurin-A. …
Number of citations: 76 www.cell.com
RS Norton, TR Norton - Journal of Biological Chemistry, 1979 - Elsevier
… MHz) of the polypeptide cardiac stimulant Anthopleurin-A are presented. The spectra contain … are discussed in relation to a postulated model for the mode of action of Anthopleurin-A. …
Number of citations: 26 www.sciencedirect.com
NS Reimer, CL Yasunobu, KT Yasunobu… - Journal of Biological …, 1985 - ASBMB
… Thus far, we have isolated and determined the heart stimulant properties of anthopleurin-A, -… activity of anthopleurin-B is over 10 times higher than that of anthopleurin-A (2). Thus, it is of …
Number of citations: 64 www.jbc.org
AR GOULD, BC MABBUTT… - European journal of …, 1992 - Wiley Online Library
… anthopleurin-A or the tryptically digested derivative. Thus, while the ArglCcontaining loop is clearly necessary for the cardiac stimulatory activity of anthopleurin-A, … of anthopleurin-A and …
Number of citations: 15 febs.onlinelibrary.wiley.com
A Scriabine, CG Van Arman, G Morgan… - Journal of …, 1979 - journals.lww.com
… positive inotropic effect of the polypeptide anthopleurin-A from sea anemone. J Pharmacol … of the Anthopleura xanthogrammica heart stimulant, anthopleurin-A. Biochemistry 16:204–208…
Number of citations: 46 journals.lww.com
MF Sheets, DA Hanck - The Journal of general physiology, 1995 - rupress.org
… In this preparation we have shown that the site 3 toxin, Anthopleurin-A (Ap-A), predominantly modifies the O--~I transition with minimal effect on Na channel activation and inactivation …
Number of citations: 99 rupress.org
MW PENNINGTON, I ZADENBERG… - … Journal of Peptide …, 1994 - Wiley Online Library
The sea anemone polypeptide anthopleurin‐A (AP‐A) at nanomolar concentrations enhances myocardial contractility without affecting automaticity. It has a therapeutic index higher …
Number of citations: 11 onlinelibrary.wiley.com
DA Hanck, MF Sheets - The Journal of general physiology, 1995 - rupress.org
The site 3 toxin, Anthopleurin-A (Ap-A), was used to modify inactivation of sodium channels in voltage-clamped single canine cardiac Purkinje cells at approximately 12 degrees C. …
Number of citations: 77 rupress.org

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